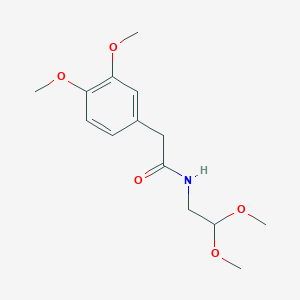
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide
概要
説明
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.33. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is structurally related to Ivabradine, a medication used primarily for treating angina pectoris and heart failure. Understanding the biological activity of this compound can provide insights into its therapeutic potential and safety profile.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₂₁NO₅. Its structure features a phenylacetamide moiety with two methoxy groups on the phenyl ring and a dimethoxyethyl substituent. This configuration may influence its pharmacological properties, including solubility and receptor interactions.
| Property | Value |
|---|---|
| Molecular Weight | 281.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P (octanol-water) | Not available |
Antimicrobial Activity
Some derivatives of similar compounds have been tested for antimicrobial efficacy against various pathogens. Studies show that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . Although direct studies on this compound are lacking, the potential for antimicrobial activity exists based on structural analogs.
Safety and Toxicity
Toxicological assessments of related compounds indicate that this compound may have a favorable safety profile. In studies involving similar compounds, no significant adverse effects were observed at doses below established no-observed-adverse-effect levels (NOAEL) of 600 mg/kg/day . However, further research is necessary to establish specific toxicity parameters for this compound.
Case Study 1: Ivabradine Derivatives
A study examining Ivabradine derivatives highlighted the importance of methoxy substitutions in enhancing bioactivity while reducing cytotoxicity. The findings suggest that modifications similar to those found in this compound could lead to improved therapeutic profiles .
Case Study 2: Structural Analog Studies
Research into structural analogs of this compound has shown promising results in preclinical models. These studies indicate potential applications in treating conditions like hypertension and heart failure due to their ability to modulate ion channels effectively .
科学的研究の応用
Chemical Properties and Structure
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide features a unique structure that combines an acetamide moiety with a 3,4-dimethoxyphenyl group linked through a 2,2-dimethoxyethyl chain. This configuration imparts both aromatic and amide functionalities, contributing to its versatility in various applications.
Pharmaceutical Applications
The compound's structural characteristics make it a promising candidate in drug development. Its potential applications in pharmaceuticals include:
- Synthesis of Bioactive Compounds : The compound can serve as a building block for synthesizing biologically active molecules. Its aromatic core allows for the design of novel pharmacophores that can enhance bioavailability and potency .
- Therapeutic Agent Development : Research indicates that derivatives of this compound may exhibit therapeutic properties. For instance, it could be utilized in developing treatments for conditions requiring modulation of specific biological pathways .
Case Study: Drug Development
A study focused on synthesizing various derivatives of this compound demonstrated its effectiveness as a precursor for compounds targeting specific biological receptors. The derivatives showed promising activity in preliminary assays for anti-inflammatory and analgesic effects .
Materials Science Applications
In materials science, this compound can be integrated into polymers and coatings to enhance their properties:
- Polymer Modification : The compound can be used as a functional additive to improve mechanical strength and thermal stability in polymer matrices. Its incorporation into resins can also enhance chemical resistance .
- Coatings Development : Utilizing this compound in coatings can lead to materials with improved durability and resistance to environmental factors. This application is particularly relevant in industries requiring high-performance materials .
The synthesis of this compound typically involves several steps:
- Initial Reaction : The starting materials are reacted under controlled conditions to form the desired acetamide.
- Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for pharmaceutical applications.
- Characterization : Techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGDPKFPQSZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













